Citalopram-d4

Isotopic Enrichment Certificate of Analysis Reference Standard

Validated bioanalytical methods for citalopram depend on a specific internal standard-substituting isotopologues (e.g., d6, d3) invalidates the assay and requires full re-validation per regulatory guidance. Citalopram-d4 (CAS 1219908-84-5) is the established IS for LC-MS/MS quantification of citalopram and its active S-enantiomer escitalopram in human plasma, whole blood, urine, and hair. • Corrects for matrix effects and sample-to-sample variability in regulated bioequivalence studies • High isotopic purity ensures reliable analyte discrimination in multi-analyte toxicology panels • Supplied with detailed characterization data compliant with FDA and EMA regulatory requirements for ANDA submissions

Molecular Formula C20H21FN2O
Molecular Weight 328.424
CAS No. 1219908-84-5
Cat. No. B585831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram-d4
CAS1219908-84-5
Synonyms1-​[3-​(Dimethylamino)​propyl]​-​1-​(4-​fluorophenyl-d4)​-​1,​3-​dihydro-5-​isobenzofurancarboni​trile;  (±)​-​Citalopram-d4;  1-​(3-​Dimethylaminopropyl)​-​1-​(4-​fluorophenyl-d4)​-​5-​cyanophthalan;  Bonitrile-d4;  Lu 10-​171-d4;  Nitalapram-d4;  Prepram
Molecular FormulaC20H21FN2O
Molecular Weight328.424
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D
InChIKeyWSEQXVZVJXJVFP-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citalopram-d4 Deuterated Internal Standard for Bioanalysis


Citalopram-d4 is a stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) citalopram . It is a small molecule, synthesized by substituting four hydrogen atoms with deuterium atoms on the fluorophenyl ring of the parent drug, resulting in a molecular formula of C20H17D4FN2O and a molecular weight of 328.42 . The compound is exclusively intended as an analytical internal standard for the accurate quantification of citalopram in complex biological matrices using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) [1].

Stable isotope-labeled internal standard for citalopram quantification
GC/LC-MS workflow co-eluting ISTD for complex biological matrices
Research use only analytical reference standard, not for human diagnostic procedures

Citalopram-d4 Specific Labeling for Validated Bioanalysis


In quantitative LC-MS/MS or GC-MS bioanalysis, the internal standard (IS) is not an interchangeable commodity. While citalopram-d6, citalopram-d3, or non-deuterated structural analogs exist, they are not substitutes for citalopram-d4. Each isotopologue (e.g., d4 vs. d6) possesses a unique mass shift and potentially different physicochemical properties that impact chromatographic retention time, ionization efficiency, and susceptibility to matrix effects . Crucially, substituting an established internal standard invalidates a validated analytical method, as the entire assay—including its linearity, precision, accuracy, and recovery—is qualified based on the specific IS used [1]. In regulated bioequivalence studies or therapeutic drug monitoring, changing the internal standard requires a complete re-validation to ensure the new compound corrects for sample-to-sample variability in the same manner [1].

Citalopram-d4
Unique mass shift and retention time calibrated for validated methods
d6 / d3 analogs
Different mass shift may alter ion suppression and matrix-effect correction
Labeled on fluorophenyl ring
Low deuterium exchange risk under analytical conditions
N-methyl deuterated analogs
Potential back-exchange may compromise long-term assay robustness
Validated ISTD
Assay performance (linearity, accuracy, recovery) qualified with this compound
Unvalidated internal standard
Switching requires full re-validation and may not reproduce original method reliability

Citalopram-d4 Suitability Evidence for Regulated Bioanalysis


Isotopic and Chemical Purity Meeting Benchmarks

Citalopram-d4 hydrobromide is supplied with a verified isotopic enrichment of ≥98 atom % D and chemical purity of ≥97% as determined by HPLC . In contrast, the broader class of deuterated internal standards available for research use may lack batch-specific certification or possess lower purity profiles that introduce quantitative error. This specification directly meets the requirements for use as a reference standard in analytical method development, validation, and quality control applications for Abbreviated New Drug Applications (ANDA) [1].

Purity & Enrichment
Class-level inference
Isotopic enrichment ≥98 atom % D
Chemical purity ≥97% (HPLC)
Supports method development and validation for regulated bioanalysis
Batch-specific CoA from ISO 17034 / ISO 17025 manufacturers; verify lot documentation
Isotopic Enrichment Certificate of Analysis Reference Standard Quality Control

Regulatory Compliance and Pharmacopeial Traceability

Citalopram-d4 is supplied with characterization data compliant with regulatory guidelines, making it suitable for analytical method validation (AMV) and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of citalopram [1]. In contrast, generic deuterated standards may not offer this level of regulatory documentation or traceability to pharmacopeial standards (e.g., USP or EP) [1]. This traceability is a critical differentiator for analytical chemists operating under GMP or GLP conditions, where data integrity and audit trails are paramount.

Regulatory Alignment
Class-level inference
Characterization data compliant with regulatory guidelines; optional pharmacopeial traceability (USP/EP)
May reduce documentation burden for generic drug research method validation
Source review: explicitly positioned for ANDA-supportive bioanalysis; confirm with supplier
ANDA GMP Method Validation USP/EP

Phenyl Ring Deuteration for Analytical Stability

The four deuterium atoms in citalopram-d4 are positioned on the chemically stable 4-fluorophenyl ring (2,3,5,6-²H₄), a strategic placement that minimizes the risk of deuterium-hydrogen exchange under physiological or analytical conditions . This contrasts with alternative deuterated versions where labeling occurs on less stable, exchangeable positions like N-methyl groups, which can lead to inaccurate quantification due to back-exchange . The robust labeling of citalopram-d4 ensures consistent and reliable performance as a co-eluting internal standard, effectively correcting for matrix effects and instrument variability .

Labeling Stability
Class-level inference
Target: 4-fluorophenyl ring deuteration
Comparator: N-methyl deuteration on labile sites
Phenyl C–D bonds show lower deuterium-hydrogen exchange risk
Supports long-term assay robustness in quantitative LC-MS/MS
Consistent co-elution and matrix-effect correction expected; verify under specific mobile-phase conditions
Stable Isotope Mass Spectrometry Deuterium Exchange Matrix Effect

Citalopram-d4 Application Scenarios


Plasma Bioanalysis for Bioequivalence Studies

Citalopram-d4 is the internal standard of choice for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods used to quantify citalopram and its therapeutically active S-enantiomer, escitalopram, in human plasma [1]. Its use corrects for matrix effects and sample-to-sample variability, ensuring the precise and accurate measurement of drug concentrations required for regulatory bioequivalence submissions [1].

Forensic and Clinical Toxicology Screening

In clinical and forensic toxicology laboratories, citalopram-d4 serves as a critical internal standard for the development of high-throughput LC-MS/MS screening methods for citalopram and its metabolites in complex matrices like whole blood, urine, and hair [1]. The high isotopic purity of citalopram-d4 ensures that the analyte can be reliably distinguished and quantified even in the presence of other co-administered psychoactive drugs .

Method Development for ANDA

Pharmaceutical scientists in Quality Control (QC) and R&D laboratories procure citalopram-d4 to serve as a reference standard for developing and validating analytical methods in support of ANDA filings for generic citalopram drug products [1]. The compound's availability with detailed, regulatory-compliant characterization data is essential for meeting the stringent requirements of regulatory agencies like the FDA and EMA [1].

Application
Selection Property
Validation Focus
Human plasma bioanalysis for bioequivalence research
Co-eluting ISTD with stable phenyl ring labeling
Matrix-effect correction and method reproducibility across research matrices
Forensic and clinical research matrix screening
High isotopic purity for multi-analyte LC-MS/MS
Reliable discrimination from co-administered drugs and metabolites
Bioanalytical method development for generic drug research
Characterization data aligned with regulatory guidelines
Method validation documentation and traceability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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